molecular formula C27H31NO7 B12830734 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12830734
M. Wt: 481.5 g/mol
InChI Key: HEMJMHCVPMXSLK-HXOBKFHXSA-N
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Description

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid is a complex organic molecule often used in synthetic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-Butoxy Group: The tert-butoxy group is added through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its protecting groups (Fmoc and tert-butoxy) are particularly useful in peptide synthesis, allowing for selective deprotection and further functionalization.

Biology

In biological research, derivatives of this compound are used to study enzyme mechanisms and protein interactions. The Fmoc group is often employed in solid-phase peptide synthesis (SPPS), a crucial technique for creating peptides and small proteins.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a valuable intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation. The tert-butoxy group serves a similar protective function for carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxyproline: Similar structure but with a hydroxyl group instead of the tert-butoxy group.

    (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid: Contains an amino group instead of the tert-butoxy group.

Uniqueness

The unique combination of the Fmoc and tert-butoxy groups in (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(3-(tert-butoxy)-3-oxopropoxy)pyrrolidine-2-carboxylic acid provides distinct advantages in synthetic chemistry. These protecting groups allow for selective reactions and deprotection steps, making the compound highly versatile for various applications.

Properties

Molecular Formula

C27H31NO7

Molecular Weight

481.5 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H31NO7/c1-27(2,3)35-24(29)12-13-33-17-14-23(25(30)31)28(15-17)26(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,30,31)/t17-,23+/m1/s1

InChI Key

HEMJMHCVPMXSLK-HXOBKFHXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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